Anthopleurin C - 68856-71-3

Anthopleurin C

Catalog Number: EVT-1805648
CAS Number: 68856-71-3
Molecular Formula: C210H317N63O61S6
Molecular Weight: 4893 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Anthopleurin C is isolated from the sea anemone Anthopleura xanthogrammica, which is known for producing various peptide toxins. These toxins have been extensively studied for their structural and functional properties, providing insights into their mechanisms of action on ion channels .

Classification

Anthopleurin C belongs to the class of peptide toxins known as sodium channel toxins. It is characterized by a specific amino acid sequence and structural features that enable it to bind selectively to sodium channels, influencing their activity. This classification is crucial for understanding its pharmacological relevance and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of Anthopleurin C can be achieved through several methods, including:

  1. Isolation from Natural Sources: The primary method involves extracting the toxin from the tissues of Anthopleura xanthogrammica using techniques such as gel filtration and high-performance liquid chromatography (HPLC) to purify the peptide .
  2. Chemical Synthesis: Solid-phase peptide synthesis (SPPS) can also be employed to produce Anthopleurin C in the laboratory. This method allows for precise control over the amino acid sequence and modifications, facilitating studies on structure-activity relationships.

Technical Details

The extraction process typically involves homogenizing the anemone tissue in a suitable buffer, followed by centrifugation to remove debris. The supernatant is then subjected to chromatographic techniques to isolate the desired peptide based on its size and charge properties .

Molecular Structure Analysis

Structure

Anthopleurin C consists of 47 amino acid residues, characterized by several disulfide bonds that stabilize its three-dimensional structure. The specific arrangement of these residues contributes to its functional properties, particularly its ability to interact with sodium channels .

Data

The amino acid sequence of Anthopleurin C reveals distinct differences compared to other related toxins, such as Anthopleurin A and B. These variations play a significant role in determining its selectivity and potency towards different sodium channel isoforms .

Chemical Reactions Analysis

Reactions

Anthopleurin C primarily engages in interactions with voltage-gated sodium channels. The binding of this toxin alters the gating mechanisms of these channels, leading to prolonged depolarization in excitable cells.

Technical Details

Research indicates that specific residues within the Anthopleurin C structure are critical for its binding affinity and selectivity towards various sodium channel subtypes. For example, mutations in key positions can significantly affect the toxin's efficacy, highlighting the importance of structural integrity for its biological activity .

Mechanism of Action

Process

The mechanism by which Anthopleurin C exerts its effects involves binding to specific sites on sodium channels, inhibiting their normal function. This inhibition can lead to altered excitability in neurons and cardiomyocytes.

Data

Studies have shown that Anthopleurin C preferentially interacts with cardiac sodium channels, affecting their inactivation kinetics and contributing to changes in action potential duration. This specificity is crucial for understanding its potential therapeutic uses in treating cardiac arrhythmias or other related conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 5,000 Da.
  • Solubility: Soluble in aqueous buffers commonly used in biochemical assays.

Chemical Properties

  • Stability: The presence of disulfide bonds enhances stability under physiological conditions.
  • pH Sensitivity: Activity may vary with pH changes, which can influence binding interactions with sodium channels.

Relevant analyses indicate that modifications to the peptide's structure can affect both its stability and biological activity, making it a subject of ongoing research .

Applications

Scientific Uses

Anthopleurin C has significant potential applications in various fields:

  • Pharmacology: As a tool for studying sodium channel function and pharmacological modulation.
  • Neuroscience: Investigating mechanisms underlying excitability in neurons and potential treatments for neurological disorders.
  • Cardiology: Exploring therapeutic avenues for managing cardiac conditions through targeted modulation of ion channel activity.

The unique properties of Anthopleurin C make it a valuable asset in both basic research and clinical applications, particularly concerning ion channel pharmacology .

Molecular Structure and Biosynthesis of Anthopleurin C

Primary Sequence Determinants of Bioactivity

Anthopleurin C (AP-C) is a 47-amino acid polypeptide neurotoxin isolated from the sea anemone Anthopleura elegantissima, with the primary sequence: Gly-Val-Pro-Cys-Leu-Cys-Asp-Ser-Asp-Gly-Pro-Ser-Val-Arg-Gly-Asn-Thr-Leu-Ser-Gly-Ile-Leu-Trp-Leu-Ala-Gly-Cys-Pro-Ser-Gly-Trp-His-Asn-Cys-Lys-Ala-His-Gly-Pro-Thr-Ile-Gly-Trp-Cys-Cys-Lys-Gln [5] [8]. Key residues critical for its bioactivity include:

  • Cysteine residues (4, 6, 27, 34, 44, 45): Form three disulfide bonds essential for structural integrity [5].
  • Aspartic acid (Asp9): Participates in electrostatic interactions with sodium channel residues [3].
  • Arginine (Arg12): Contributes to sodium channel affinity through cationic interactions; substitution reduces potency [7] [8].
  • Tryptophan (Trp33): Stabilizes toxin-channel binding via hydrophobic contacts [7].

Table 1: Key Functional Residues in Anthopleurin C

PositionAmino AcidFunctional RoleBiological Consequence of Mutation
12ArgSodium channel affinity10-fold potency reduction
33TrpHydrophobic binding to site 3Decreased channel affinity
37LysPutative salt bridge formationAltered receptor specificity
49GlnIsoform discriminationReduced cardiotonic activity

Disulfide Bond Architecture and Conformational Stability

AP-C’s tertiary structure is stabilized by three disulfide bonds: Cys4-Cys44, Cys6-Cys34, and Cys27-Cys45 [5] [8]. This architecture confines the polypeptide into a compact β-sheet scaffold:

  • Secondary Structure: Comprises four antiparallel β-strands (residues 2–4, 20–23, 34–37, 45–48) connected by three loops [3] [6].
  • Loop Flexibility: The first loop (residues 8–16) exhibits conformational dynamics due to solvent exposure, while the disulfide-constrained third loop (residues 38–43) remains rigid [3].
  • pH-Dependent Stability: The salt bridge between Asp7 and Lys37 lowers Asp7’s pKa, enhancing structural resilience at physiological pH [3].

Table 2: Disulfide Bonds and Structural Elements

Disulfide BondStructural RoleAssociated Domain
Cys4–Cys44Anchors N- and C-terminiβ-strand 1 & 4 linkage
Cys6–Cys34Stabilizes β-sheet coreLoop 1–β-strand 3 connection
Cys27–Cys45Restricts loop 3 mobilityβ-strand 2–4 tether

Comparative Structural Motifs Across Anthopleurin Isoforms

AP-C belongs to a family of type 1 sea anemone toxins, sharing structural homology but differing in key residues that dictate functional divergence:

  • AP-A vs. AP-C: AP-A (49 residues) shares 85% sequence identity but differs at residue 49 (Gln in AP-C vs. Lys in AP-A), reducing AP-C’s sodium channel affinity [2] [8].
  • AP-B Potency: AP-B contains Arg12, Pro13, and Lys49, conferring 12.5-fold higher cardiotonic activity than AP-C due to enhanced channel binding kinetics [2] [7].
  • Conserved Motifs: All isoforms retain the Trp-Cys-Cys C-terminal motif (residues 45–47) and cationic residues (Arg/Lys) for channel interaction [8] [10].

Table 3: Anthopleurin Isoform Comparison

IsoformResiduesMolecular Weight (Da)Key Divergent ResiduesRelative Potency
AP-A495,138Ser3, Ser12, Val13, Thr4250 nM EC₅₀
AP-B495,274Pro3, Arg12, Pro13, Ile21, Asn423 nM EC₅₀
AP-C474,878Pro3, Ser12, Val13, Thr4250 nM EC₅₀

Biosynthetic Pathways in Anthopleura elegantissima

AP-C is synthesized in specialized venom-producing cells via regulated pathways:

  • Cellular Localization: Expressed in ectodermal gland cells and nematocysts (stinging organelles) of tentacles and acrorhagi [4] [10].
  • Gene Architecture: Encoded as a prepropeptide with three domains: an N-terminal signal peptide, a propeptide spacer, and the mature toxin [7] [10].
  • Post-Translational Modifications:
  • Proteolytic Cleavage: Removal of the propeptide by subtilisin-like proteases [10].
  • Disulfide Bond Formation: Catalyzed by protein disulfide isomerases in endoplasmic reticulum-derived vesicles [9].
  • Secretion: Mature toxin is stored in nematocysts and released upon mechanical stimulation [4] [10].

Table 4: Biosynthesis and Trafficking of AP-C

Biosynthetic StageKey ComponentsSubcellular Compartment
Precursor SynthesisPrepro-AP-C gene transcriptEndoplasmic reticulum
Proteolytic ProcessingFurin/Subtilisin-like proteasesGolgi apparatus
Disulfide MaturationProtein disulfide isomerase (PDI)ER vesicles
Storage & ReleaseNematocyst matrixCnidocytes

Properties

CAS Number

68856-71-3

Product Name

Anthopleurin C

IUPAC Name

2-[(1R,2aR,5aS,6R,8aS,9S,11aS,12R,15S,18S,20aS,21S,23aS,26aS,30S,32aS,33S,36S,37aR,39S,45S,48S,51S,54S,60S,63S,66S,69S,72S,78R,84S,87S,93S,96S,99S)-6-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5a,9-bis(4-aminobutyl)-37a-[[(2S)-6-amino-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-99-(2-amino-2-oxoethyl)-26a,60-bis[(2S)-butan-2-yl]-39-(3-carbamimidamidopropyl)-15,21-bis(carboxymethyl)-23a,48-bis[(1R)-1-hydroxyethyl]-18,33,54,87-tetrakis(hydroxymethyl)-11a,96-bis(1H-imidazol-5-ylmethyl)-32a,66,93-tris(1H-indol-3-ylmethyl)-8a,72-dimethyl-51,63,69-tris(2-methylpropyl)-a,3a,6a,7,9a,10,12a,13,15a,16,19,21a,22,24a,25,27a,30a,31,33a,34,35a,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,85,88,91,94,97-hentetracontaoxo-36-propan-2-yl-3,4,39a,40a,43a,44a-hexathia-1a,4a,7a,8,10a,11,13a,14,16a,17,20,22a,23,25a,26,28a,31a,32,34a,35,36a,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,86,89,92,95,98-hentetracontazahexacyclo[76.56.7.412,102.026,30.080,84.0116,120]pentatetracontahectan-45-yl]acetic acid

Molecular Formula

C210H317N63O61S6

Molecular Weight

4893 g/mol

InChI

InChI=1S/C210H317N63O61S6/c1-19-104(13)167-203(328)230-83-157(285)238-130(66-111-76-224-119-42-25-22-39-116(111)119)186(311)260-145-94-337-338-95-146(263-201(326)151-51-37-61-273(151)209(334)166(103(11)12)264-154(282)74-214)196(321)244-125(46-29-32-56-213)181(306)259-144-93-336-335-91-142(194(319)242-123(44-27-30-54-211)179(304)236-107(16)173(298)246-132(68-113-78-220-97-233-113)175(300)231-85-161(289)271-59-35-49-149(271)202(327)269-170(109(18)279)207(332)267-167)261-189(314)134(70-153(216)281)250-188(313)133(69-114-79-221-98-234-114)249-185(310)129(65-110-75-223-118-41-24-21-38-115(110)118)237-155(283)82-228-178(303)139(88-275)257-200(325)150-50-36-60-272(150)208(333)147(96-340-339-92-143(262-198(145)323)195(320)243-124(45-28-31-55-212)180(305)241-121(171(217)296)52-53-152(215)280)240-158(286)80-226-172(297)106(15)235-182(307)126(62-99(3)4)247-187(312)131(67-112-77-225-120-43-26-23-40-117(112)120)248-183(308)127(63-100(5)6)253-205(330)168(105(14)20-2)265-159(287)84-229-177(302)138(87-274)255-184(309)128(64-101(7)8)254-206(331)169(108(17)278)268-191(316)136(72-163(292)293)239-156(284)81-227-174(299)122(47-33-57-222-210(218)219)245-204(329)165(102(9)10)266-193(318)141(90-277)258-199(324)148-48-34-58-270(148)160(288)86-232-176(301)135(71-162(290)291)251-192(317)140(89-276)256-190(315)137(73-164(294)295)252-197(144)322/h21-26,38-43,75-79,97-109,121-151,165-170,223-225,274-279H,19-20,27-37,44-74,80-96,211-214H2,1-18H3,(H2,215,280)(H2,216,281)(H2,217,296)(H,220,233)(H,221,234)(H,226,297)(H,227,299)(H,228,303)(H,229,302)(H,230,328)(H,231,300)(H,232,301)(H,235,307)(H,236,304)(H,237,283)(H,238,285)(H,239,284)(H,240,286)(H,241,305)(H,242,319)(H,243,320)(H,244,321)(H,245,329)(H,246,298)(H,247,312)(H,248,308)(H,249,310)(H,250,313)(H,251,317)(H,252,322)(H,253,330)(H,254,331)(H,255,309)(H,256,315)(H,257,325)(H,258,324)(H,259,306)(H,260,311)(H,261,314)(H,262,323)(H,263,326)(H,264,282)(H,265,287)(H,266,318)(H,267,332)(H,268,316)(H,269,327)(H,290,291)(H,292,293)(H,294,295)(H4,218,219,222)/t104-,105-,106-,107-,108+,109+,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,165-,166-,167-,168-,169-,170-/m0/s1

InChI Key

PCXSPONYIMSERR-RPSHIQOFSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC5=CNC6=CC=CC=C65)C(C)CC)C(C)O)CC7=CN=CN7)C)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C8CCCN8C2=O)CO)CC9=CNC2=CC=CC=C29)CC2=CN=CN2)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CC(C)C)C(C)O)CC(=O)O)CCCNC(=N)N)C(C)C)CO)CC(=O)O)CO)CC(=O)O)CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)C)CC(C)C)CC1=CNC2=CC=CC=C21)CC(C)C

Synonyms

anthopleurin C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC5=CNC6=CC=CC=C65)C(C)CC)C(C)O)CC7=CN=CN7)C)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C8CCCN8C2=O)CO)CC9=CNC2=CC=CC=C29)CC2=CN=CN2)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CC(C)C)C(C)O)CC(=O)O)CCCNC(=N)N)C(C)C)CO)CC(=O)O)CO)CC(=O)O)CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)C)CC(C)C)CC1=CNC2=CC=CC=C21)CC(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC5=CNC6=CC=CC=C65)[C@@H](C)CC)[C@@H](C)O)CC7=CN=CN7)C)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C2=O)CO)CC9=CNC2=CC=CC=C29)CC2=CN=CN2)CC(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CO)CC(C)C)[C@@H](C)O)CC(=O)O)CCCNC(=N)N)C(C)C)CO)CC(=O)O)CO)CC(=O)O)CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N)C)CC(C)C)CC1=CNC2=CC=CC=C21)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.